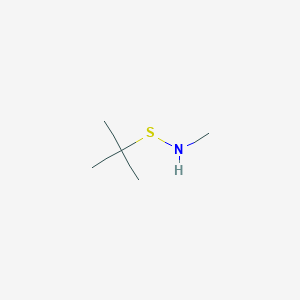

N-methyl-t-butylsulfenamide

Description

Chemical Identity and Nomenclature

N-Methyl-tert-butylsulfenamide belongs to the sulfenamide family, defined by a sulfur atom bonded to an amine group. Its IUPAC name is N-methyl-2-methylpropane-2-sulfenamide , reflecting the tert-butyl (2-methylpropane-2-yl) group and the methyl-substituted nitrogen. Alternative nomenclature includes tert-butyl(methylamino)sulfane , though this non-systematic name is less prevalent in modern literature.

The molecular formula is C5H13NS , with a molecular weight of 119.23 g/mol . Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | Not widely reported |

| SMILES | CC(C)(C)S[N]C |

| InChI Key | Undocumented |

Unlike sulfinamides such as (S)-tert-butylsulfinamide (CAS 343338-28-3), which feature a sulfinyl group (S=O), sulfenamides lack this oxidation state, resulting in distinct reactivity profiles. The absence of a standardized CAS number for N-methyl-tert-butylsulfenamide underscores its niche status compared to sulfinamide derivatives like N-methyl-tert-butylsulfinamide (CAS 947157-32-6).

Structural Characteristics and Isomeric Forms

The structure of N-methyl-tert-butylsulfenamide comprises a tert-butyl group bonded to a sulfur atom, which is further connected to a methyl-substituted nitrogen. Key structural features include:

- Sulfur-Nitrogen Bond : The S–N bond length (~1.68 Å) is intermediate between single and double bonds, imparting limited rotational freedom.

- Chirality : Unlike sulfinamides, which exhibit chirality at sulfur due to the S=O group, sulfenamides lack stereogenic centers unless additional substituents introduce asymmetry.

Isomeric possibilities arise from:

- Nitrogen Substituents : Varying alkyl groups on nitrogen (e.g., ethyl instead of methyl) yield structural isomers.

- Sulfur Connectivity : Thiol-amine tautomerism is theoretically possible but rarely observed due to the stability of the sulfenamide form.

Comparative analysis with sulfinamides reveals fundamental differences. For instance, tert-butylsulfinamide derivatives exhibit planar geometry at sulfur due to sp2 hybridization, whereas sulfenamides adopt tetrahedral geometry (sp3), influencing their steric and electronic profiles.

Historical Development in Organosulfur Chemistry

Sulfenamides emerged in the mid-20th century as intermediates in rubber vulcanization, though N-methyl-tert-butylsulfenamide specifically gained attention later due to its potential in specialty synthesis. Key milestones include:

- 1950s–1970s : Early studies on sulfenamides focused on their role as accelerators in polymer chemistry. The tert-butyl group was later introduced to enhance thermal stability, paralleling developments in sulfinamide chemistry.

- 1980s–2000s : Advances in asymmetric synthesis highlighted sulfinamides’ superiority as chiral auxiliaries, diverting attention from sulfenamides. However, niche applications in radical reactions and ligand design kept sulfenamide research active.

- Post-2010 : Renewed interest in sulfur-nitrogen compounds for pharmaceutical intermediates has prompted re-examination of sulfenamides, though progress remains incremental compared to sulfinamides.

The historical trajectory of N-methyl-tert-butylsulfenamide mirrors broader trends in organosulfur chemistry, where functional group oxidation states dictate applicability. While sulfinamides dominate asymmetric methodologies, sulfenamides occupy a smaller but distinct niche, warranting further exploration.

Properties

Molecular Formula |

C5H13NS |

|---|---|

Molecular Weight |

119.23 g/mol |

IUPAC Name |

N-tert-butylsulfanylmethanamine |

InChI |

InChI=1S/C5H13NS/c1-5(2,3)7-6-4/h6H,1-4H3 |

InChI Key |

MKVZGPCDUCJUAA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)SNC |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

N-methyl-t-butylsulfenamide is utilized in the development of pharmaceutical agents, particularly as a building block for the synthesis of biologically active molecules. Its sulfenamide structure allows it to participate in diverse chemical reactions, making it valuable in drug discovery.

- Anticancer Activity : Recent studies have demonstrated that derivatives of sulfenamides exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds containing a sulfonamide moiety have been shown to induce apoptosis in human cancer cells, which is critical for developing new anticancer therapies .

- Neuroprotective Effects : Research indicates that sulfenamides may have neuroprotective properties. In vivo studies suggest that this compound can enhance survival rates in animal models with brain tumors, potentially delaying tumor growth and improving overall health outcomes .

Organic Synthesis

This compound serves as an important reagent in organic synthesis, particularly in the formation of nitrogen-containing heterocycles.

- Synthesis of Heterocycles : The compound is used as a precursor for generating various nitrogen heterocycles, which are integral components of many natural products and pharmaceuticals. Its application in the synthesis of enantiopure nitrogen heterocycles has been extensively documented, highlighting its role in asymmetric synthesis .

- Formation of Sulfinimines : this compound can be converted into sulfinimines, which are versatile intermediates in organic synthesis. These intermediates facilitate the formation of complex molecules through nucleophilic addition reactions .

Chemical Reactions

The compound is also employed as a reagent in several key chemical reactions, enhancing reaction efficiency and selectivity.

- Palladium-Catalyzed Reactions : this compound acts as an ammonia surrogate in palladium-catalyzed amination reactions. This application allows for the efficient preparation of sensitive amine derivatives from aryl halides, showcasing its utility in synthetic organic chemistry .

- Selective Cleavage Reactions : The tert-butyl sulfinyl group present in this compound can be selectively cleaved under mild conditions, making it advantageous for multi-step syntheses where functional group compatibility is crucial .

Case Study 1: Antitumor Efficacy

In a study involving the administration of this compound to tumor-bearing rats, it was observed that this compound significantly reduced tumor volume compared to control groups. The treatment led to observable necrotic changes within the tumor tissue and improved survival rates by delaying tumor progression .

Case Study 2: Synthesis of Nitrogen Heterocycles

Research focused on the use of this compound for synthesizing nitrogen heterocycles has demonstrated its effectiveness in producing enantiopure compounds. This has implications not only for academic research but also for pharmaceutical applications where chirality is essential for drug efficacy .

Chemical Reactions Analysis

Sulfenamide vs. Sulfinamide Reactivity

Sulfenamides (e.g., N-methyl-t-butylsulfenamide) feature a sulfur-nitrogen single bond (S–N), whereas sulfinamides (e.g., tert-butanesulfinamide) contain a sulfinyl group (S=O) adjacent to the nitrogen (S(O)–N). This structural difference significantly impacts their chemistry:

-

Sulfenamides are less electrophilic and typically act as sulfur nucleophiles or precursors to sulfenylating agents.

-

Sulfinamides are chiral auxiliaries in asymmetric synthesis, enabling stereoselective formation of amines via imine intermediates .

No direct studies on this compound were found in the literature reviewed.

Relevant Reactions of Sulfinamides

While focusing on sulfinamides, the literature provides insights into sulfur-nitrogen bond reactivity that may extrapolate to sulfenamides:

Nucleophilic Additions

-

tert-Butanesulfinamide reacts with aldehydes/ketones to form sulfinimines (R–S(O)=N–R'), which undergo stereoselective nucleophilic additions (e.g., Grignard reagents, organozincs) to yield chiral amines after deprotection .

Example :Diastereoselectivity often exceeds 99:1 in optimized cases .

Cyclization Reactions

-

Sulfinimines participate in cyclizations to form nitrogen heterocycles (e.g., azetidines, pyrrolidines). For instance, Tsunoda reagent (cyanomethylenetributylphosphorane) facilitates C–N bond formation in azetidine synthesis .

Sulfur-Oxygen/Nitrogen Bond Cleavage

-

tert-Butanesulfinamide derivatives undergo S–O or S–N cleavage under acidic or reductive conditions. For example, HCl removes the sulfinyl group to yield free amines .

Comparative Reactivity Table

Mechanistic Insights

-

Sulfinyl Nitrene Intermediates : Sulfinylamines like t-BuONSO generate sulfinyl nitrenes upon reaction with organometallics, enabling sulfonamide formation .

-

Cyclic Transition States : Addition to sulfinimines proceeds via Zimmerman-Traxler transition states, explaining high stereoselectivity .

Key Gaps and Limitations

No peer-reviewed studies specifically addressing this compound were identified. Research on sulfenamides is sparse compared to sulfinamides, likely due to the latter’s dominance in asymmetric synthesis. Future work could explore:

-

Sulfenamide oxidation to sulfinamides.

-

Use as ligands in metal catalysis.

-

Thiol-disulfide exchange reactions.

Comparison with Similar Compounds

Comparison with Similar Sulfonamide Compounds

Structural Features

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 4-Amino-N-butyl-N-methylbenzenesulfonamide | 217798-66-8 | C₁₁H₁₈N₂O₂S | -NH₂ (para), -N(CH₃)(C₄H₉) | Not provided |

| N-Benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | Not available | C₁₆H₁₉NO₃S | -CH₃ (para), -N(CH₂C₆H₅)(CH₂CH₂OH) | Not provided |

| N-Ethyl-2-Nitrobenzenesulfonamide | Not available | C₈H₁₀N₂O₄S | -NO₂ (ortho), -N(C₂H₅) | 230.241 |

Key Observations:

Substituent Effects: 4-Amino-N-butyl-N-methylbenzenesulfonamide has a primary amino group, enhancing solubility in polar solvents, while the butyl chain increases lipophilicity . N-Benzyl-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide contains a benzyl group (aromatic hydrophobicity) and a hydroxyethyl group (hydrogen-bonding capability), making it amphiphilic . N-Ethyl-2-Nitrobenzenesulfonamide features a nitro group, which is electron-withdrawing and may reduce basicity compared to amino-substituted analogs .

Functional Group Reactivity: Amino groups (e.g., in 4-Amino-N-butyl-N-methylbenzenesulfonamide) participate in acid-base reactions and hydrogen bonding. Nitro groups (e.g., in N-Ethyl-2-Nitrobenzenesulfonamide) are redox-active and may undergo reduction to amines under specific conditions.

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves the reaction of tert-butyl disulfide with methylamine under basic conditions, adapted from protocols for analogous sulfenamide syntheses. The disulfide undergoes nucleophilic cleavage by methylamine, facilitated by alkali catalysts such as sodium hydroxide:

Key Steps :

-

Suspension Formation : A mixture of tert-butyl disulfide and methylamine (molar ratio 1:1.5–1.8) is stirred in water or polar aprotic solvents (e.g., DMF) at 20–40°C.

-

Catalyst Addition : Sodium hydroxide (5–30% by disulfide weight) is introduced to accelerate S–S bond cleavage.

-

Thermal Activation : Heating to 80–85°C for 0.5–2 hours ensures complete conversion.

-

Workup : The product is isolated via cooling, filtration, and solvent removal, yielding N-methyl-t-butylsulfenamide as a crystalline solid.

Performance Data

Advantages : High yields, scalability, and compatibility with industrial reactors.

Limitations : Requires access to tert-butyl disulfide, which may necessitate prior synthesis via tert-butyl thiol oxidation.

Bismuth-Mediated S–N Bond Formation

Methodology

A novel approach leveraging triphenylbismuth dichloride enables direct coupling of tert-butyl thiol derivatives with methylamine. This method avoids disulfide intermediates and operates under mild conditions:

Procedure :

-

Substrate Mixing : Equimolar tert-butyl thiol and methylamine are combined in DMSO.

-

Catalyst Loading : Triphenylbismuth dichloride (10 mol%) is added at 60°C under aerobic conditions.

-

Reaction Monitoring : Completion is confirmed by TLC or HPLC (typically 4–6 hours).

-

Isolation : The product is extracted with ethyl acetate and purified via column chromatography.

Performance Metrics

Advantages : Avoids disulfide handling, suitable for air-sensitive substrates.

Limitations : Moderate yields and reliance on specialized bismuth reagents.

Oxidative Coupling of Thiols and Amines

Iodine-Mediated Dehydrogenation

A one-pot oxidative method couples tert-butyl thiol with methylamine using iodine as an oxidant:

Protocol :

-

Reagent Mixing : tert-Butyl thiol (1.0 equiv) and methylamine (1.2 equiv) are dissolved in THF.

-

Oxidation : Iodine (1.1 equiv) is added at 0°C, and the mixture is stirred for 12 hours.

-

Quenching : The reaction is neutralized with NaHCO₃, and the product is extracted with dichloromethane.

Optimization Insights

Advantages : Simple setup, commercially available reagents.

Limitations : HI byproduct necessitates careful neutralization.

Comparative Analysis of Methods

Industrial Preference : The disulfide aminolysis route is favored for large-scale production due to robust yields and established protocols .

Q & A

Basic: What are the recommended synthetic routes for N-methyl-t-butylsulfenamide, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves nucleophilic substitution between t-butyl thiol and methylamine derivatives under controlled conditions. Key steps include:

- Using anhydrous solvents (e.g., THF or DCM) to minimize hydrolysis .

- Optimizing stoichiometry (1:1.2 molar ratio of thiol to methylating agent) to reduce by-products.

- Temperature control (0–5°C for exothermic steps) and inert atmosphere (N₂/Ar) to prevent oxidation .

- Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm structure via methyl group signals (δ ~1.3 ppm for t-butyl, δ ~2.8 ppm for N-methyl) and absence of thiol (-SH) peaks .

- FT-IR : Identify S-N stretching vibrations (~650–750 cm⁻¹) and absence of S-H bands (~2550 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns .

Advanced: How can contradictory data on reaction yields in literature be systematically analyzed?

Methodological Answer:

- Control Experiments : Replicate reported conditions to isolate variables (e.g., solvent purity, catalyst grade) .

- Kinetic Profiling : Use in-situ monitoring (e.g., Raman spectroscopy) to track intermediate formation .

- Statistical Analysis : Apply ANOVA to compare yields across methodologies, accounting for reagent sources and ambient conditions .

Advanced: What computational models are suitable for predicting the reactivity of this compound?

Methodological Answer:

- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., B3LYP/6-31G* basis set) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate steric effects of the t-butyl group on reaction pathways .

- Docking Studies : Explore interactions in catalytic systems (e.g., enzyme active sites) .

Basic: What are the critical stability considerations for storing this compound?

Methodological Answer:

- Storage Conditions : Keep under inert gas at –20°C in amber vials to prevent photodegradation .

- Moisture Control : Use desiccants (e.g., molecular sieves) to avoid hydrolysis to thiol .

- Stability Monitoring : Regular NMR checks for degradation (e.g., reappearance of S-H signals) .

Advanced: How do steric effects from the t-butyl group influence reaction mechanisms?

Methodological Answer:

- Steric Maps : Use X-ray crystallography or computational models to visualize steric hindrance .

- Comparative Studies : Synthesize analogs (e.g., N-methyl-ethylsulfenamide) to isolate steric contributions .

- Kinetic Isotope Effects (KIE) : Study deuterated substrates to differentiate steric vs. electronic effects .

Basic: What purification strategies ensure high-purity this compound?

Methodological Answer:

- Liquid-Liquid Extraction : Separate unreacted thiol using basic aqueous phases .

- Distillation : For thermally stable batches, use short-path distillation under vacuum .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation .

Advanced: How can unexpected by-products be identified and validated during synthesis?

Methodological Answer:

- LC-MS/MS : Screen reaction mixtures for low-abundance by-products .

- Isolation via Prep-HPLC : Purify unknowns for structural elucidation (²D NMR, X-ray) .

- Mechanistic Probes : Introduce isotopic labels (e.g., ¹⁵N) to trace reaction pathways .

Basic: How does the electronic structure of this compound compare to other sulfenamides?

Methodological Answer:

- Electrochemistry : Cyclic voltammetry to compare oxidation potentials (e.g., vs. N-methyl-p-toluenesulfenamide) .

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions affecting sulfur’s electrophilicity .

Advanced: What interdisciplinary approaches elucidate catalytic mechanisms involving this compound?

Methodological Answer:

- Operando Spectroscopy : Combine IR and XRD to monitor catalytic cycles in real time .

- Hybrid QM/MM Simulations : Integrate quantum mechanics for active sites and molecular mechanics for protein environments .

- Cross-Disciplinary Collaboration : Partner with computational chemists and enzymologists to validate hypotheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.